N-[(3,4-dimethoxyphenyl)methyl]cyclobutanamine
Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]cyclobutanamine is a chemical compound characterized by its unique structure, which includes a cyclobutanamine core and a 3,4-dimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,4-dimethoxyphenyl)methyl]cyclobutanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and cyclobutanamine as the primary starting materials.
Reduction Reaction: The aldehyde group in 3,4-dimethoxybenzaldehyde is reduced to a primary alcohol using a reducing agent such as sodium borohydride (NaBH4).
Formation of Cyclobutanamine: The primary alcohol is then converted to an amine through a reductive amination reaction with cyclobutanamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-[(3,4-dimethoxyphenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as halides or alkyl groups can be introduced using appropriate reagents and conditions.
Major Products Formed:
Oxidation Products: Oxidation of the compound can yield corresponding ketones or carboxylic acids.
Reduction Products: Reduction reactions can produce amines or alcohols.
Substitution Products: Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]cyclobutanamine has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(3,4-dimethoxyphenyl)methyl]cyclobutanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
N-[(3,4-dimethoxyphenyl)methyl]cyclobutanamine is structurally similar to other compounds with phenylmethylamine and cyclobutanamine moieties. Some similar compounds include:
N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine
N-[(3,4-dimethoxyphenyl)methyl]cyclopentanamine
N-[(3,4-dimethoxyphenyl)methyl]ethanamine
These compounds share the common feature of a dimethoxyphenyl group attached to an amine, but differ in the size and structure of the cyclic amine. This compound is unique due to its four-membered cyclobutanamine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]cyclobutanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-7-6-10(8-13(12)16-2)9-14-11-4-3-5-11/h6-8,11,14H,3-5,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPRNQIVPBVWSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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